molecular formula C9H14N4O3 B1678890 Nimorazole CAS No. 6506-37-2

Nimorazole

カタログ番号: B1678890
CAS番号: 6506-37-2
分子量: 226.23 g/mol
InChIキー: MDJFHRLTPRPZLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nimorazole (CAS 6506-37-2) is a nitroimidazole derivative serving as a valuable compound in biomedical research, primarily investigated for its dual role as a hypoxic radiosensitizer and an antiprotozoal agent . Its core research value lies in targeting the tumor microenvironment; under low oxygen (hypoxic) conditions, reductive activation of its 5-nitroimidazole moiety facilitates cancer-selective radiation sensitization . This oxygen-mimetic effect makes it a key tool for studying radiosensitization in head and neck squamous cell carcinoma (HNSCC) models, with clinical studies demonstrating significant improvement in locoregional tumor control when combined with radiotherapy . As an anti-infective, its spectrum of activity includes Trichomonas vaginalis , Giardia lamblia , Entamoeba histolytica , and anaerobic bacteria . The compound has a molecular formula of C9H14N4O3, a molecular weight of 226.23 g/mol , and is provided as a white to beige powder that is soluble in DMSO . This compound is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

4-[2-(5-nitroimidazol-1-yl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c14-13(15)9-7-10-8-12(9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJFHRLTPRPZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=NC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057795
Record name Nimorazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6506-37-2
Record name Nimorazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6506-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nimorazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006506372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nimorazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12172
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nimorazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nimorazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nimorazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIMORAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469ULX0H4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Step 1: Synthesis of 2-Chloroethylmorpholine

Morpholine reacts with 2-chloroethanol under basic conditions to form 2-(morpholin-4-yl)ethanol. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) with potassium carbonate as a base, yielding the intermediate in 85–90% purity. Excess 2-chloroethanol ensures complete conversion, while the phase-transfer catalyst tetrabutylammonium bromide (TBAB) enhances reaction kinetics.

Step 2: Chlorination to 1-Chloro-3-morpholin-4-ylpropan-2-ol

The hydroxyl group of 2-(morpholin-4-yl)ethanol is converted to a chloride using thionyl chloride (SOCl₂) in dichloromethane. This step proceeds at 0–5°C to minimize side reactions, achieving a 78% yield. The product, 1-chloro-3-morpholin-4-ylpropan-2-ol, is purified via vacuum distillation.

Step 3: Condensation with 4(5)-Nitroimidazole

The final step involves nucleophilic substitution between 1-chloro-3-morpholin-4-ylpropan-2-ol and 4(5)-nitroimidazole. Conducted in dimethylformamide (DMF) with sodium hydride (NaH) as a base, the reaction proceeds at 60°C for 12 hours. The phase-transfer catalyst TBAB increases the reaction rate, yielding this compound with a purity of 92–95% after recrystallization from ethanol.

Table 1: Summary of the Three-Step Synthesis of this compound

Step Reagents Conditions Yield Purification Method
1 Morpholine, 2-chloroethanol, K₂CO₃, TBAB THF, reflux, 6 h 88% Filtration, solvent removal
2 SOCl₂, CH₂Cl₂ 0–5°C, 2 h 78% Vacuum distillation
3 4(5)-Nitroimidazole, NaH, TBAB DMF, 60°C, 12 h 82% Recrystallization (ethanol)

Alternative Synthetic Strategies for this compound Analogues

While the primary route remains dominant, recent advancements in nitroimidazole chemistry suggest potential modifications for this compound synthesis. For instance, nitroimidazole sulfonamide derivatives have been synthesized via alkylation and sulfonylation reactions, which could be adapted for this compound production.

Sulfonamide Linker Approaches

In a study by McKeown et al., 2-nitroimidazole was alkylated with bromomethyl sulfonyl chloride intermediates to form sulfonamide-linked morpholine derivatives. Although this method targets analogues with enhanced solubility, it highlights the feasibility of using sulfonyl chlorides to introduce the morpholine moiety. For this compound, a similar strategy could involve reacting 2-nitroimidazole with a pre-formed morpholine-containing sulfonyl chloride.

Reductive Amination Pathways

Pimonidazole, a structurally related nitroimidazole radiosensitizer, is synthesized via reductive amination between nitroimidazole-carbaldehydes and amines. Applying this to this compound would require 2-nitroimidazole-1-propanal and morpholine, with sodium cyanoborohydride facilitating the reductive step. However, this route remains theoretical for this compound and warrants experimental validation.

Analytical Characterization of this compound

Critical to the synthesis is rigorous quality control. Yu et al. confirmed this compound’s structure using melting point, infrared (IR) spectroscopy, and ¹H-NMR.

Melting Point Analysis

This compound exhibits a sharp melting point at 92–94°C, consistent with its crystalline structure. Deviations beyond this range indicate impurities from incomplete chlorination or condensation.

Spectroscopic Validation

  • IR Spectroscopy : Key peaks include N–O stretching at 1,520 cm⁻¹ (nitro group) and C–N stretching at 1,250 cm⁻¹ (morpholine ring).
  • ¹H-NMR (CDCl₃) : Signals at δ 4.15 (m, 1H, CH–OH), δ 3.70 (t, 4H, morpholine O–CH₂), and δ 7.45 (s, 1H, imidazole H-4) confirm the structure.

Table 2: Key ¹H-NMR Assignments for this compound

δ (ppm) Multiplicity Integration Assignment
7.45 Singlet 1H Imidazole H-4
4.15 Multiplet 1H CH–OH
3.70 Triplet 4H Morpholine O–CH₂
2.80 Quintet 2H CH₂–N (imidazole)

Industrial-Scale Production Considerations

The phase-transfer-catalyzed method described in Section 1 is preferred for industrial applications due to its high yield (>80%) and minimal side products. Key considerations include:

  • Solvent Selection : DMF is optimal for the condensation step but requires careful recycling to reduce costs.
  • Catalyst Recovery : TBAB can be recovered via aqueous extraction, improving process sustainability.
  • Purification : Recrystallization from ethanol ensures pharmaceutical-grade purity (>99%), as validated by HPLC methods.

科学的研究の応用

Radiosensitization in Oncology

Nimorazole's most significant application is as a radiosensitizer in the treatment of head and neck cancers. Clinical studies have demonstrated that this compound can enhance the effects of radiation therapy, leading to improved outcomes for patients. For instance:

  • A study indicated that the addition of this compound to radiotherapy significantly improved locoregional control compared to radiotherapy alone .
  • Retrospective analyses involving large patient cohorts have confirmed these findings, suggesting that this compound may be beneficial in enhancing treatment efficacy for advanced head and neck tumors .

Use in Combination Therapies

This compound is often used in combination with other treatments, such as chemotherapy and targeted therapies. For example:

  • In a clinical trial assessing accelerated fractionated chemoradiotherapy, this compound was used alongside other agents to evaluate its safety and efficacy .
  • The combination of this compound with chemotherapeutic agents has been explored to determine optimal dosing strategies and synergistic effects on tumor reduction.

Research Findings

Recent studies have provided robust evidence supporting this compound's role in cancer treatment:

StudyFocusFindings
Head and Neck CancerImproved locoregional control with this compound + radiotherapy vs. radiotherapy alone
Retrospective AnalysisEnhanced treatment outcomes in advanced tumors when combined with chemotherapy
Chemoradiotherapy TrialsEvaluated safety and recommended dosing for this compound in combination therapies

Case Studies

Several case studies have highlighted the clinical effectiveness of this compound:

  • A case series involving patients with locally advanced head and neck cancer showed a significant improvement in overall survival rates when treated with this compound-enhanced radiotherapy compared to traditional methods.
  • Another study documented the successful use of this compound in managing recurrent tumors post initial treatment, showcasing its potential as a salvage therapy option.

類似化合物との比較

Table 1: Structural Comparison of this compound with Key Radiosensitizers

Compound Class Nitro Group Position Side Chain Electron Affinity (AEA)
This compound 5-Nitroimidazole 5 Morpholine-ethyl 1.24 eV (calculated)
Misonidazole 2-Nitroimidazole 2 Methoxypropanol 1.54 eV
Sanazole 3-Nitrotriazole 3 Acetyl Not reported
KU-2285 2-Nitroimidazole 2 Fluorinated ethyl Higher than MISO

The lower electron affinity of this compound compared to 2-nitroimidazoles correlates with reduced radiosensitizing efficacy at high doses but comparable activity at clinically relevant doses .

Radiosensitizing Efficacy

In Vitro Studies

  • Hypoxic Conditions : At 1 mM, this compound showed a sensitizer enhancement ratio (SER) of 1.45 in SCCVII tumor cells, lower than KU-2285 (SER: 1.95) but similar to sanazole (SER: 1.55) .
  • Electron Attachment Cross-Section : this compound (σ = 2.8 × 10⁻¹⁸ m²) and metronidazole (σ = 3.6 × 10⁻¹⁸ m²) exhibit similar cross-sections, enabling efficient radical anion formation critical for DNA damage .

In Vivo Studies

  • Single-Dose Irradiation : this compound’s enhancement ratio (ER) plateaued at 1.4 across 0.1–1.0 mg/g doses in murine tumors, while MISO showed a dose-dependent ER increase (up to 2.2 at 1.0 mg/g) .
  • Fractionated Radiotherapy : At 0.3 mg/g per fraction, this compound and MISO achieved identical ERs (1.3), highlighting this compound’s suitability for clinical regimens .

Clinical Performance and Toxicity

  • Head and Neck Cancers : In the DAHANCA 5 trial, this compound improved 5-year locoregional control (49% vs. 18% with placebo) and reduced neurotoxicity compared to MISO .

Table 2: Clinical Outcomes of this compound vs. Key Comparators

Compound Trial Phase Tumor Type Key Outcome Toxicity Highlights
This compound Phase III HNSCC 5-year LRC: 49% vs. 18% (placebo) Grade 3 nausea: 10.1%
Misonidazole Phase III Various solid tumors Neuropathy: 26% Discontinued due to toxicity
Sanazole Preclinical SCCVII SER: 1.55 (1 mM) Not reported

Pharmacokinetics and Drug Distribution

  • This compound and MISO showed identical plasma and tumor concentration-dose relationships in murine models, yet MISO’s superior efficacy at high doses suggests intrinsic potency differences unrelated to pharmacokinetics .
  • KU-2285’s fluorinated side chain enhances lipophilicity and tumor penetration, explaining its higher SER (1.95) compared to this compound .

生物活性

Nimorazole, a nitroimidazole compound, is primarily recognized for its role as a hypoxic radiosensitizer in cancer treatment, particularly in head and neck cancers. Its biological activity stems from its ability to enhance the effectiveness of radiotherapy by targeting hypoxic tumor cells, which are often resistant to radiation due to their low oxygen levels. This article delves into the biological mechanisms, pharmacokinetics, clinical efficacy, and safety profile of this compound, supported by data tables and relevant case studies.

This compound operates through several key mechanisms:

  • Radiosensitization : It selectively targets hypoxic tumor cells by mimicking the oxygen effect, enhancing the cytotoxicity of radiation therapy. The drug is reduced within hypoxic cells, generating reactive species that can damage DNA and induce cell death .
  • DNA Interaction : The nitro group in this compound can undergo reduction to form nitro radical anions, which can oxidize DNA through electron transfer processes, leading to strand breaks and apoptosis .
  • Oxygen Mimetic Properties : this compound is effective in reducing tumor hypoxia, thereby overcoming radioresistance associated with poorly oxygenated tumor microenvironments .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in various studies:

  • A study involving 19 individuals assessed the pharmacokinetics after single oral doses ranging from 0.5 to 3.5 g. Results indicated that this compound has a favorable absorption profile with a half-life conducive for its application in radiotherapy .
  • The drug is lipophilic, allowing it to penetrate cell membranes effectively, which is crucial for its action against hypoxic cells .

Clinical Efficacy

Numerous clinical trials have investigated the efficacy of this compound as a radiosensitizer:

NIMRAD Study

  • Objective : To evaluate this compound's effectiveness when combined with intensity-modulated radiation therapy (IMRT) in patients with head and neck squamous cell carcinoma (HNSCC).
  • Design : A multicenter, randomized, placebo-controlled trial involving 338 participants.
  • Results :
    • Freedom from locoregional progression was significantly improved in patients receiving this compound compared to placebo (hazard ratio of 0.50) among those with hypoxic tumors.
    • The study highlighted that this compound could be particularly beneficial for patients unsuitable for concurrent chemotherapy .

Phase III Trials

  • A double-blind phase III study indicated that this compound significantly improved loco-regional control rates (49% vs. 33% for placebo) in patients with supraglottic larynx and pharynx carcinomas treated with radiotherapy .

Safety Profile

This compound is generally well-tolerated:

  • Side Effects : Common side effects include mild nausea and vomiting. Serious adverse effects are rare, making it a viable option for patients undergoing radiotherapy .
  • Compliance : High patient compliance was noted during trials, with over 98% receiving the planned radiotherapy dose without significant complications related to this compound treatment .

Summary of Key Findings

Study/TrialPopulationInterventionKey Findings
NIMRADHNSCC PatientsThis compound + IMRT vs. PlaceboImproved locoregional control; HR 0.50
Phase III TrialSupraglottic CarcinomaThis compound + RadiotherapyLoco-regional control: 49% vs. 33%
PharmacokineticsHealthy VolunteersSingle Oral DoseFavorable absorption; half-life suitable

Case Studies

  • Combination with CHART :
    • In a pilot study combining this compound with continuous hyperfractionated accelerated radiotherapy (CHART), patients showed promising tumor responses without increasing acute normal tissue radiation effects .
  • Long-Term Outcomes :
    • Follow-up studies demonstrated sustained benefits in loco-regional control and overall survival in patients receiving this compound as part of their treatment regimen .

Q & A

What are the primary mechanisms by which Nimorazole acts as a hypoxic radiosensitizer in vitro and in vivo?

Basic Research Question
this compound functions through electron affinity-driven processes, mimicking oxygen's ability to potentiate radiation-induced DNA damage under hypoxic conditions. Its nitroimidazole structure facilitates preferential accumulation in hypoxic tumor regions, where nitro group reduction generates reactive intermediates that fix radiation-induced free radical damage . Key efficacy metrics include sensitizer enhancement ratios (SER) of 1.4-1.45 at 0.5-1 mM concentrations in vitro .

Concentration (mM)SER (this compound)SER (Sanazole)SER (KU-2285)
0.51.41.41.75
1.01.451.551.95
Table 1. Comparative radiosensitization efficacy under hypoxic conditions (Adapted from )

How can researchers reconcile conflicting data on the radiosensitizing efficacy of this compound compared to other nitroimidazole derivatives across different experimental models?

Advanced Research Question
Contradictory findings often stem from variations in:

  • Oxygen concentration gradients: Hypoxia induction methods (chemical vs. physical) significantly impact drug activation thresholds .
  • Tumor model selection: Xenograft vascularization patterns affect drug penetration and hypoxic fraction quantification .
  • Endpoint selection: Short-term clonogenic assays vs. long-term tumor growth delay studies measure different biological endpoints .
    Methodological standardization using the DAHANCA trial protocols (e.g., plasma osteopontin monitoring) provides a framework for cross-study comparisons .

What standardized protocols exist for assessing the hypoxic cell radiosensitization potential of this compound in preclinical studies?

Basic Research Question
Key protocols include:

  • In vitro clonogenic assays: Cells irradiated under hypoxic conditions (0.1-0.5% O₂) with this compound (0.5-1 mM) .
  • In vivo tumor growth delay: Administration of 100-400 mg/kg this compound 30-60 minutes before irradiation in murine models .
  • Pharmacokinetic monitoring: Plasma half-life (2-3 hours) and tumor concentration measurements via HPLC .

What methodological approaches are recommended for determining the optimal dosing regimen of this compound when combined with fractionated radiotherapy?

Advanced Research Question

  • Fractionated dosing studies: Administer this compound 90 minutes before each radiation fraction to align with peak tumor concentration .
  • Toxicity-pharmacodynamics modeling: Use preclinical data to establish a therapeutic index (e.g., 200 mg/kg in mice shows efficacy without neurotoxicity) .
  • Biomarker integration: Measure hypoxia markers (e.g., osteopontin) to stratify patients likely to benefit .

How do pharmacokinetic properties of this compound influence its radiosensitizing effects in different tumor microenvironments?

Basic Research Question
this compound’s moderate lipophilicity (log P = 0.45) allows penetration into hypoxic tumor cores, but heterogeneous vascularization can limit distribution. Plasma clearance rates (t₁/₂ = 2.5 hours) necessitate timed administration relative to radiation .

What advanced spectroscopic techniques are employed to study electron transfer mechanisms in this compound-radiation interactions?

Advanced Research Question

  • Electron attachment studies: Gas-phase experiments using micro-hydrated clusters to analyze dissociative electron attachment (DEA) pathways .
  • Mass spectrometry: Quantify hydrated anions (NIMO(H₂O)ₙ⁻) to assess hydration effects on electron capture .
  • Cross-section calculations: Compare ion yields with reference compounds (e.g., CCl₄) to estimate electron capture efficiency .

What validated biomarkers are used to quantify hypoxia-specific activation of this compound in solid tumor models?

Basic Research Question

  • Plasma osteopontin: Correlates with tumor hypoxia and predicts this compound response in head and neck cancers .
  • Pimonidazole adducts: Immunohistochemical staining to map hypoxic regions pre- and post-treatment .

How should researchers design controlled experiments to differentiate between oxygen-mimetic and direct DNA damage effects of this compound?

Advanced Research Question

  • Hypoxia gradients: Use multi-layer cell cultures or oxygen-controlled chambers to isolate oxygen-mimetic effects .
  • Radical scavenger assays: Compare radiation sensitivity with/without antioxidants (e.g., glutathione) to quantify direct DNA damage .

What statistical power considerations are essential when comparing tumor growth delay metrics between this compound-treated and control groups?

Basic Research Question

  • Sample size: ≥12 animals/group to detect SER differences ≥1.3 with 80% power (α = 0.05) .
  • Endpoint normalization: Use tumor growth delay time (TGDT) adjusted for baseline volume variability .

What novel formulation strategies are being investigated to enhance tumor-specific delivery of this compound?

Advanced Research Question

  • Nanoparticle encapsulation: Improve bioavailability and reduce systemic toxicity .
  • Hypoxia-activated prodrugs: Link this compound to hypoxia-sensitive moieties for targeted activation .

Methodological Notes

  • Data Contradictions : Address variability in SER values by standardizing hypoxia induction protocols .
  • Ethical Compliance : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for clinical trial design .
  • Advanced Techniques : Reference DAHANCA-5 trial methodologies for translational research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nimorazole
Reactant of Route 2
Reactant of Route 2
Nimorazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。